The primary focus of Indoprofen research lies in its analgesic (pain-relieving) and anti-inflammatory properties. Studies have investigated its effectiveness in managing pain and inflammation associated with:
Beyond its analgesic and anti-inflammatory properties, Indoprofen has been explored for its possible benefits in:
Indoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that was developed for its analgesic and anti-inflammatory properties. It is chemically classified as a propionic acid derivative, specifically a monocarboxylic acid with the molecular formula and a molar mass of approximately 281.31 g/mol . Indoprofen was primarily used to alleviate pain and inflammation but was withdrawn from the market in the 1980s due to reports of severe gastrointestinal bleeding associated with its use .
Indoprofen was withdrawn from the market due to reports of severe gastrointestinal bleeding and other adverse effects [, ]. While the exact mechanisms of these side effects are not fully understood, they are likely related to its inhibition of COX-1, which plays a role in protecting the stomach lining [].
Despite its withdrawal, research on Indoprofen continues. Studies suggest it may have potential applications in areas like:
Indoprofen exhibits anti-inflammatory and analgesic effects by inhibiting cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. Although it was effective, its adverse effects, particularly gastrointestinal bleeding, overshadowed its therapeutic benefits . Research has also indicated that Indoprofen may enhance the production of survival of motor neuron protein, suggesting potential applications in treating spinal muscular atrophy .
The synthesis methods for Indoprofen can be categorized as follows:
Indoprofen has been studied for its interactions with various compounds:
Indoprofen shares structural and functional similarities with several other NSAIDs. Here is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ibuprofen | C₁₃H₁₈O₂ | Widely used; less gastrointestinal toxicity than Indoprofen. |
| Naproxen | C₁₅H₁₄O₃ | Longer half-life; often preferred for chronic pain management. |
| Ketoprofen | C₁₄H₁₄O₃ | Known for its anti-inflammatory properties; also available as a topical formulation. |
| Flurbiprofen | C₁₄H₁₄O₂ | Used primarily for pain relief; has a unique mechanism involving both COX inhibition and leukotriene modulation. |
Indoprofen's unique isoindolone ring structure differentiates it from these compounds, contributing to its specific pharmacological profile and associated risks .
Indoprofen’s molecular formula is C₁₇H₁₅NO₃, with a molecular weight of 281.31 g/mol. Its IUPAC name is 2-[4-(1-oxo-2-isoindolinyl)phenyl]propanoic acid, reflecting its structural components: a propanoic acid moiety linked to a phenyl group substituted with an isoindolone ring system. The compound’s core structure consists of an α-methylbenzeneacetic acid derivative, where the benzene ring is substituted at the para position with a 1-oxo-2-isoindolinyl group.
Key structural features include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₅NO₃ | |
| Molecular Weight | 281.31 g/mol | |
| IUPAC Name | 2-[4-(1-oxo-2-isoindolinyl)phenyl]propanoic acid | |
| CAS Registry Number | 31842-01-0 |
Indoprofen exhibits stereochemical complexity due to its propanoic acid side chain. The compound contains a single chiral center at the α-carbon (C2) of the propanoic acid group, where the substituents are arranged in a tetrahedral geometry.
| Property | Dexindoprofen (R-Form) | Indoprofen (Racemic) |
|---|---|---|
| Configuration at C2 | R | R/S (50:50) |
| Pharmacological Activity | Active NSAID | Reduced efficacy |
| CAS Registry Number | 53086-13-8 | 31842-01-0 |
Indoprofen crystallizes in distinct polymorphs and co-crystal forms, with structural data obtained via X-ray crystallography.
The parent compound crystallizes in the monoclinic space group P2₁/n (No. 14), with unit cell parameters:
Indoprofen forms salts with piperazine-containing drugs like ciprofloxacin (CIP), adopting distinct crystal packing motifs:
Indoprofen exhibits well-defined thermodynamic characteristics that are fundamental to understanding its physical behavior and handling requirements. The compound demonstrates a melting point range of 213-214°C [1] [2] [3] [4], indicating good thermal stability at moderate temperatures. This relatively high melting point is consistent with the rigid isoindolone ring system that forms the structural nucleus of this propionic acid derivative [5].
The boiling point of indoprofen has been estimated through computational methods to fall within the range of 423.97-511.3°C [2] [3]. These estimates, while showing some variation, consistently indicate that indoprofen requires substantial thermal energy for vaporization, reflecting strong intermolecular forces within the crystalline structure. The flash point has been determined to be 263°C [2] [3], establishing important safety parameters for handling and storage procedures.
Additional thermodynamic properties include a molecular weight of 281.31 g/mol [6] [7] [9] [10] [11] and an estimated density ranging from 1.1302 to 1.308 g/cm³ [2] [3]. The molecular formula C₁₇H₁₅NO₃ defines the precise atomic composition, comprising seventeen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms [6] [9] [10] [11].
The solubility characteristics of indoprofen vary significantly across different solvent systems, reflecting its chemical structure and polarity. In aqueous media, indoprofen demonstrates limited solubility, being classified as insoluble to slightly soluble in water [12] [13]. This poor aqueous solubility is attributed to the compound's lipophilic nature and the presence of the aromatic isoindolone ring system.
In contrast, indoprofen shows enhanced solubility in organic solvents. Dimethyl sulfoxide (DMSO) serves as an excellent solvent, with reported solubility values ranging from ≥38 mg/mL (135.08 mM) to 52 mg/mL (184.84 mM) [7] [12]. This high solubility in DMSO makes it a preferred solvent for stock solution preparation in research applications.
Ethanol solubility mirrors the aqueous behavior, with indoprofen being insoluble to slightly soluble [12] [13]. However, methanol demonstrates improved solvation properties, allowing indoprofen to achieve soluble concentrations [4] [13]. Generally, organic solvents provide superior solubility compared to aqueous systems [14] [13], which is consistent with the compound's lipophilic character.
The predicted water solubility expressed as log₁₀ concentration in mol/L is -4.31 [15], confirming the extremely limited aqueous solubility. This value indicates that indoprofen concentrations in pure water would be approximately 10⁻⁴·³¹ mol/L under standard conditions.
Lipophilicity represents a critical physicochemical parameter that influences indoprofen's biological activity and pharmacokinetic properties. The octanol-water partition coefficient (log P) ranges from 2.77 to 3.035 [1] [15], indicating moderate to high lipophilicity. This range places indoprofen within the optimal lipophilicity window for many pharmaceutical applications.
Computational prediction methods have generated log P values spanning 2.66 to 3.82 [16] [17], with variations attributed to different calculation algorithms and molecular descriptors employed. These predictions generally align with experimental determinations, providing confidence in the reported lipophilicity values.
The McGowan characteristic volume has been calculated as 211.000 mL/mol [15], providing insight into the molecular size and its contribution to partitioning behavior. This parameter, combined with the partition coefficient data, enables comprehensive understanding of indoprofen's distribution behavior in biphasic systems.
The moderate lipophilicity of indoprofen suggests favorable characteristics for membrane permeation while maintaining sufficient aqueous compatibility for biological systems. This balance is crucial for the compound's anti-inflammatory activity and its ability to reach target tissues effectively.
Indoprofen demonstrates chemical stability under recommended storage conditions [18] [19] [20], making it suitable for long-term storage when proper protocols are followed. Optimal storage temperatures are 2-8°C for long-term storage and -20°C for powder formulations [7] [2] [18] [19]. These temperature ranges ensure minimal degradation and maintain compound integrity over extended periods.
Thermal decomposition becomes a concern under extreme conditions, particularly during fire situations where indoprofen may decompose and emit toxic fumes [18] [19]. The decomposition products under such conditions may include carbon monoxide, carbon dioxide, and nitrogen oxides, necessitating appropriate safety measures during handling and storage.
Light sensitivity has been identified as a significant stability factor, with recommendations to protect indoprofen from light exposure [19] [21]. This photosensitivity is attributed to the compound's photoreactive properties [21], which can lead to degradation and formation of potentially harmful photoproducts.
Chemical incompatibilities include strong acids and alkalis, as well as strong oxidizing and reducing agents [18]. These substances should be avoided during storage and handling to prevent unwanted chemical reactions that could compromise compound stability.
Environmental degradation studies reveal that indoprofen exhibits low biodegradability [21] [22], contributing to its persistence in environmental systems. This characteristic, combined with its photoreactive properties [21], suggests that environmental fate and transport mechanisms may involve both photochemical and limited biological transformation pathways.
Acute Toxic;Health Hazard